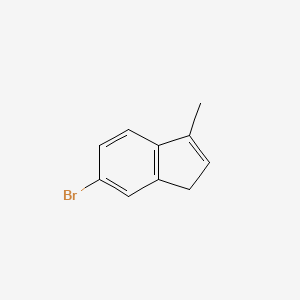

5-Bromo-1-methyl-3H-indene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

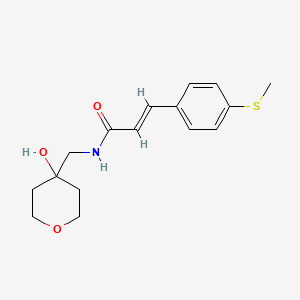

5-Bromo-1-methyl-3H-indene is a chemical compound with the CAS Number: 119999-25-6 . It has a molecular weight of 209.09 and its IUPAC name is 6-bromo-3-methyl-1H-indene .

Synthesis Analysis

The synthesis of indene derivatives, including this compound, involves various methods. One common method is the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst . Another method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C10H9Br . The InChI code for this compound is 1S/C10H9Br/c1-7-2-3-8-6-9(11)4-5-10(7)8/h2,4-6H,3H2,1H3 .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 209.09 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications

Indium-Mediated γ-Pentadienylation of Aldehydes and Ketones

- Application : This study discusses the use of 5-bromo-1,3-pentadiene, related to 5-Bromo-1-methyl-3H-indene, in the γ-pentadienylation of carbonyl compounds. The process leads to the generation of 1,4-diene, which facilitates the creation of cross-conjugated triene systems. These systems are significant in producing tandem intermolecular Diels−Alder adducts, demonstrating the compound's utility in organic synthesis (Woo, Squires, & Fallis, 1999).

Electrophilic Addition to Olefins

- Application : This research explores the addition of deuterium bromide to indene, a compound closely related to this compound. The study suggests a mechanism involving intermediate carbonium ion pairs, which is crucial for understanding the polar addition of hydrogen halides to olefins (Dewar & Fahey, 1963).

Synthesis of Functionalized Cyclopentadienes

- Application : The synthesis of 1,2,3,4-tetramethylfulvene from 5-bromo-1,2,3,4,5-pentamethylcyclopenta-1,3-diene, demonstrates the compound's role in the formation of various functionalized cyclopentadiene systems. This synthesis is significant for the production of complex organic compounds (Jutzi, Heidemann, Neumann, & Stammler, 1992).

Generation and Interception of a Six-Membered Cyclic Allene

- Application : In this study, this compound was used to generate a six-membered cyclic allene. The research provides insights into the stereochemical course of reactions involving such compounds, which are crucial for understanding reaction mechanisms in organic chemistry (Christl et al., 2006).

Synthesis of Aryl-Substituted Indenes

- Application : This paper discusses the synthesis of aryl-substituted indenes using substituted halo-indenes, including 5-methyl-3-bromo-indenes. The synthesized indenes are crucial in the production of ansa-metallocenes, which are important in olefin polymerization catalysts (Izmer et al., 2006).

Safety and Hazards

The safety data sheet for 5-Bromo-1-methyl-3H-indene indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name |

6-bromo-3-methyl-1H-indene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br/c1-7-2-3-8-6-9(11)4-5-10(7)8/h2,4-6H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFYPTDQPJCKRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2=C1C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

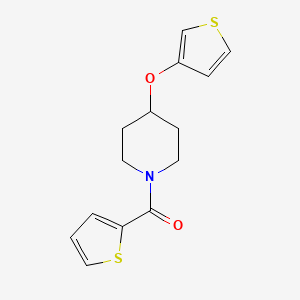

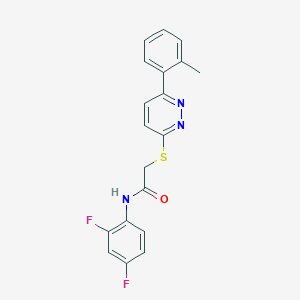

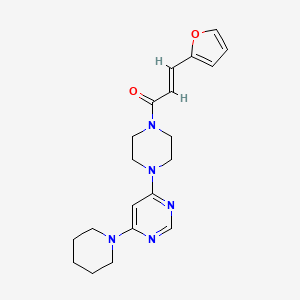

![(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2405529.png)

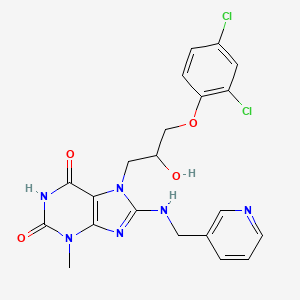

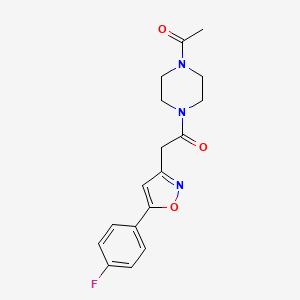

![N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B2405530.png)

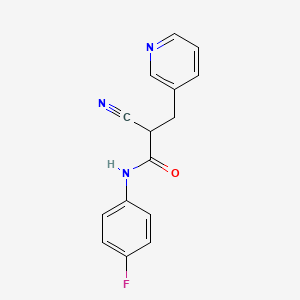

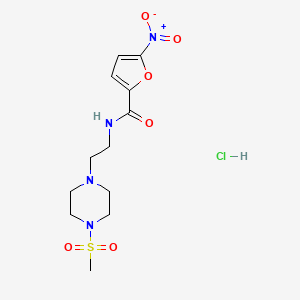

![2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2405536.png)

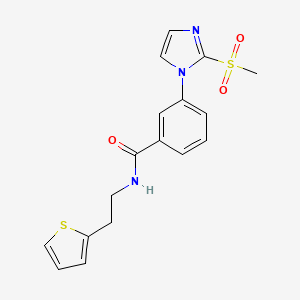

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B2405538.png)

![5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine](/img/structure/B2405545.png)